1-Benzyl-3-carboxypyridinium
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Overview
Description
1-Benzyl-3-carboxypyridinium is an organic compound with the molecular formula C₁₃H₁₂NO₂. It is a quaternary ammonium compound, often used in various chemical and industrial applications. The compound is known for its role in electroplating processes and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-carboxypyridinium can be synthesized through the reaction of pyridine-3-carboxylic acid with benzyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-carboxypyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Various reduced pyridine derivatives.
Substitution: Substituted pyridinium compounds.
Scientific Research Applications
1-Benzyl-3-carboxypyridinium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in electroplating processes to improve the quality and properties of metal coatings
Mechanism of Action
The mechanism of action of 1-Benzyl-3-carboxypyridinium involves its interaction with various molecular targets. In electroplating, it acts as a brightening agent, improving the gloss and smoothness of metal coatings. The compound forms complexes with metal ions, facilitating their deposition on the substrate. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
- 1-Benzyl-4-carboxypyridinium chloride
- 1-Propyl-3-carboxypyridinium bromide
- 1-Benzyl-3-carbamoylpyridinium bromide
Comparison: 1-Benzyl-3-carboxypyridinium is unique due to its specific structure and properties. Compared to 1-Benzyl-4-carboxypyridinium chloride, it has a different substitution pattern on the pyridine ring, leading to distinct chemical reactivity and applications. 1-Propyl-3-carboxypyridinium bromide has a different alkyl group, affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
1-benzylpyridin-1-ium-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWFAACIXBQMBF-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NO2+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275815 |
Source
|
Record name | 1-Benzyl-3-carboxypyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16183-84-9 |
Source
|
Record name | 1-Benzyl-3-carboxypyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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